molecular formula C20H13N7S B13358567 2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B13358567
M. Wt: 383.4 g/mol
InChI Key: OESBOHSTUFIWEP-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a fused heterocyclic system comprising three distinct moieties:

  • Quinoline: A bicyclic aromatic system with a nitrogen atom, known for its pharmacological relevance in antimalarial and anticancer agents.
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A bicyclic scaffold combining triazole and thiadiazole rings, associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties .
  • 2-Methylimidazo[1,2-a]pyridine: A nitrogen-rich bicyclic structure contributing to enhanced lipophilicity and binding interactions in biological systems.

This compound’s synthesis typically involves condensation reactions between substituted triazole-thiols and quinoline-carboxylic acids under phosphoryl chloride (POCl₃) catalysis, as demonstrated in analogous syntheses . Its structural complexity and heterocyclic diversity make it a candidate for exploring multitarget pharmacological activities.

Properties

Molecular Formula

C20H13N7S

Molecular Weight

383.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13N7S/c1-12-17(26-11-5-4-8-16(26)21-12)18-23-24-20-27(18)25-19(28-20)15-10-9-13-6-2-3-7-14(13)22-15/h2-11H,1H3

InChI Key

OESBOHSTUFIWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-Methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization.

    Synthesis of Triazolo[3,4-b][1,3,4]thiadiazole: This involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the synthesized 2-methylimidazo[1,2-a]pyridine with the triazolo[3,4-b][1,3,4]thiadiazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation, apoptosis, and DNA repair, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Synthesis Method Pharmacological Activities Reference
Target Compound 2-Methylimidazo[1,2-a]pyridine at position 3; quinoline at position 6 POCl₃-mediated condensation Under investigation; predicted multitarget activity (antimicrobial, anticancer)
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl)-triazolo[3,4-b]thiadiazole 4-Pyridinyl and 5-nitro-2-furanyl POCl₃ reflux with triazole and carboxylic acid derivatives Antibacterial (e.g., Staphylococcus aureus), moderate antifungal activity
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-triazolo[3,4-b]thiadiazole 3,4-Dimethoxyphenyl and 2-fluoro-4-pyridinyl Similar POCl₃-mediated synthesis Anticancer (cytotoxicity against HeLa cells), anti-inflammatory
3-(α-Naphthylmethylene)-6-alkyl/aryl-triazolo[3,4-b]thiadiazoles α-Naphthylmethylene and alkyl/aryl groups Condensation with α-naphthaldehyde derivatives Herbicidal, plant growth regulation, antimicrobial

Key Observations:

  • Substituent Influence : Electron-withdrawing groups (e.g., nitro, fluoro) enhance antimicrobial activity, while bulky aromatic substituents (e.g., naphthyl) improve herbicidal properties .
  • Synthesis Universality : POCl₃ is a common catalyst for cyclocondensation, but yields vary with substituent steric and electronic effects .

Comparison with Non-Quinoline Triazolo-Thiadiazoles

6-((6-(1-Methyl-1H-pyrazol-4-yl)triazolo[4,3-b]pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7)

  • Structure : Replaces the imidazopyridine group with a pyrazole-pyridazine system.
  • Activity : Exhibits kinase inhibition (e.g., JAK2/STAT3 pathway) due to pyridazine’s planar geometry .
  • Key Difference: The sulfur linkage (thioether) in this compound may enhance metabolic stability compared to the target compound’s direct triazolo-thiadiazole-quinoline fusion .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles

  • Structure : Incorporates pyrazole and methoxyphenyl groups.
  • Activity : Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction .

Pharmacological Activity Trends

  • Antimicrobial Activity : Nitrofuryl-substituted derivatives (e.g., compound in ) show broad-spectrum activity, while the target compound’s imidazopyridine group may target bacterial efflux pumps.
  • Anticancer Potential: Fluorine and methoxy substituents (e.g., ) enhance cytotoxicity, suggesting the target compound’s 2-methylimidazopyridine could synergize with quinoline’s DNA-binding ability.
  • Vasodilatory Effects: Triazolo-thiadiazoles with pyridinyl groups (e.g., ) exhibit vasodilation via NO modulation, a trait yet unexplored in the target compound.

Biological Activity

The compound 2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of organic compounds known as imidazopyridines and triazoles , characterized by their unique fused ring systems. The chemical formula is C14H13N5OC_{14}H_{13}N_5O, and it includes multiple nitrogen-containing heterocycles which are often associated with significant biological activity.

Biological Activity Overview

The biological activities of the compound have been evaluated in various studies, particularly focusing on its anticancer properties. Below are summarized findings from relevant research:

Anticancer Activity

  • Cell Line Studies :
    • The compound has shown significant antiproliferative activity against several human cancer cell lines including MGC-803 , HCT-116 , and MCF-7 . In one study, the IC50 values were reported as follows:
      • MGC-803: 9.47 µM
      • HCT-116: 9.58 µM
      • MCF-7: 13.1 µM
        These values indicate that the compound exhibits stronger activity than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
  • Mechanism of Action :
    • The compound was found to inhibit the ERK signaling pathway , which plays a crucial role in cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of key proteins involved in cancer progression such as ERK1/2 and AKT .
    • Furthermore, it has been observed to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMGC-8039.47Inhibition of ERK signaling
AntiproliferativeHCT-1169.58Induction of apoptosis
AntiproliferativeMCF-713.1G2/M phase cell cycle arrest

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from imidazo[1,2-a]pyridine structures in targeting various cancer types:

  • A study involving derivatives of imidazo[1,2-a]pyridine demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of existing treatments .
  • Another investigation focused on triazole derivatives showed promising results in inhibiting tumor growth in xenograft models when administered in vivo .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what analytical methods validate its purity?

The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Cyclocondensation : Use of sodium hydride in toluene for initial pyrazole formation (e.g., reacting 1-(4-methoxyphenyl)ethan-1-one with diethyl acetylenedicarboxylate) .
  • Triazole-thiadiazole core formation : Reaction of intermediates with thiocarbohydrazide under reflux, followed by cyclization using phosphorus oxychloride .
  • Structural validation : ¹H NMR and IR spectroscopy confirm functional groups (e.g., disappearance of C=S peaks at ~1200 cm⁻¹ indicates thioether formation). Purity is assessed via HPLC (>95%) and elemental analysis .

Q. How does the compound’s structure influence its physicochemical properties?

The hybrid structure combines:

  • Imidazo[1,2-a]pyridine : Enhances π-π stacking with biological targets.
  • Triazolo[3,4-b][1,3,4]thiadiazole : Contributes to thermal stability and hydrogen-bonding capacity.
  • Quinoline moiety : Increases lipophilicity, improving membrane permeability .
    Key properties (logP, solubility) are predicted using computational tools like Schrödinger Suite, validated experimentally via shake-flask methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 8.2–9.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C-N stretches at 1350–1450 cm⁻¹ in triazole rings) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–500) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo-thiadiazole core?

  • Reagent optimization : Replace phosphorus oxychloride with polyphosphoric acid (PPA) to reduce side reactions .
  • Solvent selection : Use DMF under microwave irradiation (100°C, 30 min) for faster cyclization (yield improvement from 55% to 78%) .
  • Catalysis : Add catalytic iodine (5 mol%) to accelerate thiocarbohydrazide coupling steps .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

Example: Molecular docking predicts strong binding to 14-α-demethylase (PDB:3LD6) via hydrogen bonds with His310 and Leu376 . If in vitro antifungal activity is weak:

  • Re-evaluate binding mode : Perform molecular dynamics simulations to assess stability of predicted interactions.
  • Solvent accessibility analysis : Use PyMOL to identify steric hindrance from the quinoline group in the enzyme’s active site .
  • SAR studies : Modify the 2-methyl group on the imidazo-pyridine to smaller substituents (e.g., -H or -F) to reduce steric clashes .

Q. How do structural analogs compare in biological activity?

Analog Structural Variation Biological Activity
6-(2-Methoxyphenyl)triazolo-thiadiazoleLacks imidazo-pyridineAnticancer (IC₅₀: 12 µM)
3-(Trifluoromethyl)triazolo-thiadiazoleCF₃ substituentAntimicrobial (MIC: 4 µg/mL)
Target compoundImidazo-pyridine + quinolineDual antifungal/anticancer activity

The quinoline-imidazo-pyridine hybrid shows broader activity due to dual binding modes: intercalation (DNA) and enzyme inhibition .

Q. What methodologies elucidate the mechanism of action against fungal targets?

  • Enzyme inhibition assays : Measure IC₅₀ against Candida albicans 14-α-demethylase using lanosterol as substrate .
  • Time-kill kinetics : Expose fungal cultures to 2× MIC and monitor viability at 0–24 hrs.
  • Resistance studies : Serial passage in sub-inhibitory concentrations to assess mutation frequency .

Data Contradiction Analysis

Q. How to address discrepancies in reported antifungal potency across studies?

Potential causes:

  • Strain variability : Activity against C. albicans may vary (e.g., MIC 8 µg/mL vs. 16 µg/mL) due to efflux pump expression .
  • Assay conditions : Broth microdilution (CLSI M27) vs. agar diffusion may yield different results. Standardize using CLSI guidelines .
  • Compound stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .

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